Indoleacrylic acid

概要

説明

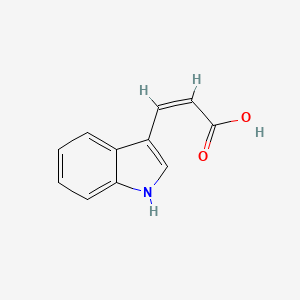

Indoleacrylic acid, also known as trans-3-indoleacrylic acid, is a derivative of indole, a heterocyclic aromatic organic compound. It is a naturally occurring metabolite produced by the microbial degradation of tryptophan. This compound is known for its role in various biological processes and has been studied for its potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: Indoleacrylic acid can be synthesized through several methods. One common approach involves the condensation of indole with acrylic acid under acidic or basic conditions. The reaction typically requires a catalyst, such as p-toluenesulfonic acid, and is carried out at elevated temperatures to facilitate the formation of the this compound.

Industrial Production Methods: In industrial settings, this compound can be produced through microbial fermentation. Specific strains of bacteria, such as Parabacteroides distasonis, have been identified to produce this compound as a metabolic byproduct. The fermentation process involves the cultivation of these bacteria in a controlled environment with a suitable substrate, such as tryptophan, to induce the production of this compound .

化学反応の分析

Key Enzymes and Pathways

Enzymatic Inhibition of Tryptophan Synthetase

This compound acts as a competitive inhibitor of tryptophan synthetase, a critical enzyme in tryptophan biosynthesis:

Kinetic Parameters (Source: Neurospora crassa assays)

| Reaction | Substrate | Inhibition Type | (μM) |

|---|---|---|---|

| Indoleglycerol → Tryptophan | Indoleglycerol phosphate | Partial competitive (vs. serine) | 45 ± 5 |

| Indole + Serine → Tryptophan | Indole | Uncompetitive | 32 ± 4 |

-

Mechanism : Binds to the enzyme’s active site, disrupting indoleglycerol phosphate conversion .

-

Biological Impact : Causes intracellular accumulation of indoleglycerol phosphate and tryptophan depletion .

Conjugation Reactions

This compound undergoes glycine conjugation in vivo:

-

Urinary Excretion : IAcrGly is a biomarker in myopathies like Duchenne muscular dystrophy .

-

Enzymatic Drivers : Hepatic acyl-CoA synthetases and glycine-N-acyltransferase .

Anti-Inflammatory Modulation via AHR Signaling

This compound interacts with the aryl hydrocarbon receptor (AHR), influencing inflammatory pathways:

In Vitro NMOSD Model Findings

| Target Gene | Effect of IAA (40 μM) | Significance |

|---|---|---|

| IL-6 | ↓ 60% mRNA expression | Reduces pro-inflammatory cytokines |

| CCL2 | ↓ 45% mRNA expression | Attenuates chemotaxis |

| CYP1A1 | ↓ 70% mRNA expression | Modulates AHR downstream effects |

科学的研究の応用

Gut Health and Intestinal Barrier Function

Indoleacrylic acid has been shown to enhance intestinal barrier function, which is crucial for maintaining gut health and preventing inflammatory bowel diseases (IBD). It acts by modulating the expression of tight junction proteins, such as ZO-1 and Occludin, thereby improving the integrity of the intestinal epithelium.

- Case Study : A study demonstrated that Peptostreptococcus russellii produces IA, which significantly reduces susceptibility to chemically induced colitis in mice. The presence of IA was linked to improved epithelial barrier function and reduced inflammatory responses in the intestines of these animals .

Anti-Inflammatory Properties

IA exhibits potent anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory conditions.

- Mechanism : IA influences immune cell activity by activating the aryl hydrocarbon receptor (AhR) signaling pathway, which downregulates Th2-type cytokines and enhances regulatory T cell differentiation. This modulation helps mitigate allergic responses and inflammation .

- Data Table: Anti-Inflammatory Effects of this compound

Modulation of Gut Microbiota

This compound plays a role in shaping gut microbiota composition, which is vital for overall health.

- Probiotic Interaction : Research indicates that certain probiotic strains can enhance the production of IA by modulating the gut microbiota. For instance, strains CCFM1189 and CCFM1190 were shown to increase fecal IA levels in mice through their influence on symbiotic bacteria .

Potential Therapeutic Applications

Given its biological activities, IA is being explored for various therapeutic applications:

- Inflammatory Bowel Disease (IBD) : Due to its ability to enhance intestinal barrier function and reduce inflammation, IA is being considered as a therapeutic agent for IBD.

- Food Allergies : IA has shown promise in alleviating symptoms associated with food allergies by improving gut permeability and modulating immune responses .

Future Directions in Research

Further research is needed to fully understand the mechanisms underlying the effects of this compound and its potential applications in clinical settings:

- Clinical Trials : Future studies should focus on conducting clinical trials to evaluate the efficacy of IA supplementation in humans suffering from IBD or food allergies.

- Mechanistic Studies : Investigating the precise molecular pathways through which IA exerts its effects will provide insights into its therapeutic potential.

作用機序

Indoleacrylic acid exerts its effects primarily through the activation of the aryl hydrocarbon receptor. Upon binding to this receptor, this compound induces the transcription of target genes involved in various physiological processes. For example, it enhances the expression of interleukin-22, which plays a crucial role in maintaining the integrity of the intestinal barrier .

類似化合物との比較

Indole-3-acetic acid: A well-known plant hormone involved in cell elongation and division.

Indole-3-propionic acid: Known for its antioxidant properties and potential neuroprotective effects.

Indole-3-carboxylic acid: An oxidation product of indoleacrylic acid with potential anti-inflammatory properties.

Uniqueness: this compound is unique in its ability to modulate the aryl hydrocarbon receptor and its significant role in maintaining intestinal health. Unlike other indole derivatives, it has shown promising therapeutic potential in the treatment of metabolic diseases such as type 2 diabetes .

特性

IUPAC Name |

(Z)-3-(1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,(H,13,14)/b6-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVPPLCLBIEYEA-WAYWQWQTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C\C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401334856 | |

| Record name | cis-Indole-3-acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204-06-4, 29953-72-8 | |

| Record name | Indoleacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137806 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indoleacrylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(1H-indol-3-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cis-Indole-3-acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401334856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。